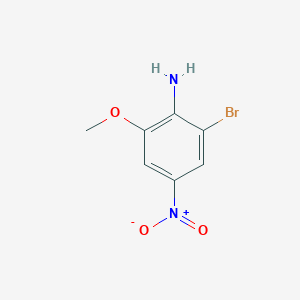

2-Bromo-6-methoxy-4-nitroaniline

説明

Significance of Aryl Anilines in Chemical Synthesis and Advanced Materials Science

Aryl anilines, or anilines, are organic compounds consisting of a phenyl group attached to an amino group and are considered fundamental motifs in chemistry. wikipedia.orgvilniustech.lt They are indispensable starting materials and key intermediates in the industrial production of a vast range of products, including fine chemicals, polymers, agrochemicals, and pharmaceuticals. vilniustech.ltresearchgate.netnih.gov The versatility of aniline (B41778) and its derivatives stems from the reactivity of both the amino group and the aromatic ring. nih.gov

The aniline ring is "electron-rich" due to the electron-donating nature of the amino group, which makes it highly susceptible to electrophilic aromatic substitution reactions. wikipedia.org This property allows for the straightforward introduction of various functional groups onto the aromatic ring. Furthermore, the amino group itself can undergo a variety of reactions, such as acylation and diazotization. wikipedia.org In advanced materials science, aniline derivatives are crucial for creating functional materials, including polymers and specifically designed molecules for biological applications. vilniustech.ltresearchgate.net Modern synthetic strategies continue to evolve, with significant research focused on developing more efficient methods for aniline synthesis and functionalization, such as direct C-H amination and catalytic cross-coupling reactions. organic-chemistry.orgnih.gov

Contextualization of 2-Bromo-6-methoxy-4-nitroaniline within Substituted Aromatic Systems

This compound is a highly substituted aromatic compound that exemplifies the principles of multifunctionality. Its structure contains an aniline core systematically decorated with three distinct functional groups: a bromine atom, a methoxy (B1213986) group, and a nitro group. This specific arrangement of an electron-donating methoxy group, an electron-withdrawing nitro group, and a halogen atom creates a unique electronic environment that dictates its chemical reactivity and potential applications.

The compound serves as a valuable intermediate in specialized chemical synthesis. For instance, in a notable research study, this compound was synthesized as a key intermediate in the discovery of potent and orally available NAMPT (Nicotinamide phosphoribosyltransferase) activators, which have potential applications in addressing metabolic disorders. jst.go.jp The synthesis of this compound was achieved through the bromination of 2-methoxy-4-nitroaniline (B147289) using N-Bromosuccinimide (NBS) in dimethylformamide (DMF). jst.go.jp

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 16618-66-9 | biosynth.com |

| Molecular Formula | C₇H₇BrN₂O₃ | biosynth.com |

| Molecular Weight | 247.05 g/mol | biosynth.comnih.gov |

| SMILES | COC1=C(C(=CC(=C1)N+[O-])Br)N | biosynth.com |

| Flash Point | 137 °C | biosynth.com |

| Primary Application | Research chemical, Synthetic intermediate | jst.go.jpbiosynth.com |

Overview of Research Trajectories for Multifunctional Aromatic Compounds

The field of organic chemistry is continuously moving towards the creation of molecules with increasing complexity and functionality. Multifunctional aromatic compounds, such as this compound, are at the forefront of this trend. They are no longer seen merely as static intermediates but as carefully designed building blocks for the construction of advanced materials and bioactive molecules. mdpi.comresearchgate.net

Current research trajectories focus on leveraging the unique properties of these compounds for various applications:

Advanced Materials: There is a significant research effort in using multifunctional aromatic building blocks to construct porous aromatic frameworks (PAFs) and metal-organic frameworks (MOFs). mdpi.comresearchgate.netacs.org These materials possess high surface areas, tunable porosity, and exceptional stability, making them suitable for applications in gas storage, separation, and catalysis. researchgate.netacs.org The functional groups on the aromatic core can be tailored to control the framework's properties.

Medicinal Chemistry: As demonstrated by the use of this compound in synthesizing NAMPT activators, these compounds are crucial in drug discovery. jst.go.jp The ability to selectively modify different parts of the molecule allows for the fine-tuning of its biological activity and pharmacokinetic properties.

Sustainable Synthesis: A growing area of research is the development of sustainable and efficient synthetic routes to and from these multifunctional compounds. nih.gov This includes exploring greener reaction conditions and catalytic methods to reduce waste and energy consumption. nih.gov

In essence, the strategic design and synthesis of multifunctional aromatic compounds are central to innovation in materials science, medicine, and sustainable chemical manufacturing.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-6-methoxy-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLWEPIKPMUYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427771 | |

| Record name | 2-bromo-6-methoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16618-66-9 | |

| Record name | 2-bromo-6-methoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 2 Bromo 6 Methoxy 4 Nitroaniline

Established Synthetic Routes from Precursor Anilines

The synthesis of 2-Bromo-6-methoxy-4-nitroaniline traditionally relies on the electrophilic aromatic substitution of pre-existing aniline (B41778) derivatives. These methods are foundational, leveraging the directing effects of substituents on the aromatic ring to achieve the desired product.

Bromination of Substituted Aniline Precursors (e.g., 2-Methoxy-4-nitroaniline)

A primary and direct route to this compound involves the bromination of 2-Methoxy-4-nitroaniline (B147289). wikipedia.org In this electrophilic aromatic substitution reaction, the starting aniline possesses three key groups that influence the regioselectivity of the incoming bromide electrophile: an amino (-NH2) group, a methoxy (B1213986) (-OCH3) group, and a nitro (-NO2) group. Both the amino and methoxy groups are strong activating, ortho-, para-directing groups, while the nitro group is a strong deactivating, meta-directing group.

Given the positions of the existing substituents on 2-Methoxy-4-nitroaniline (amino at C1, methoxy at C2, and nitro at C4), the most activated positions for electrophilic attack are C6 (ortho to the amino group and meta to the nitro group) and C5 (ortho to the methoxy group and meta to the amino group). The position C3 (ortho to both methoxy and amino groups) is also activated but sterically hindered. The bromination preferentially occurs at the C6 position, leading to the formation of this compound. This selectivity is driven by the powerful directing effect of the amino group.

A documented laboratory procedure involves dissolving the precursor, 2-Methoxy-4-nitroaniline, in a solvent like dichloromethane (B109758) and then adding bromine dropwise at a reduced temperature (-20 °C). Another similar established method for a related compound, 4-methyl-2-nitroaniline, uses a solution of bromine in glacial acetic acid, which is added to a suspension of the aniline precursor at room temperature.

Regioselective Functionalization Techniques

Achieving high regioselectivity is a paramount challenge in the synthesis of polysubstituted anilines. nih.gov The substitution pattern of this compound requires precise control over the introduction of the bromine atom. The directing effects of the substituents on the precursor, 2-Methoxy-4-nitroaniline, are crucial. The -NH2 and -OCH3 groups are ortho, para-directing, while the -NO2 group is meta-directing. The position of bromination is thus a result of the combined electronic and steric influences of these groups.

Modern organic synthesis increasingly employs transition-metal-catalyzed C-H functionalization to achieve regioselectivity that may not be possible through classical electrophilic substitution. researchgate.netthieme-connect.comthieme-connect.com While specific applications to this compound are not extensively detailed, these techniques represent a powerful toolkit for selectively forming C-Br bonds at specific positions on an aromatic ring, often guided by a directing group. thieme-connect.com Acid-controlled functionalization is another strategy that can exploit the different basicities of amino groups to control reactivity and achieve regioselective transformations. nih.govresearchgate.net

Emerging Green Chemistry Approaches in Bromination and Nitration

In response to the environmental impact of traditional chemical processes, green chemistry principles are being integrated into the synthesis of aromatic compounds. These approaches prioritize the use of less hazardous reagents, renewable feedstocks, and milder reaction conditions.

N-Bromosuccinimide (NBS)-Mediated Bromination Protocols

N-Bromosuccinimide (NBS) is a versatile and safer alternative to liquid bromine for electrophilic bromination. commonorganicchemistry.comorganic-chemistry.orgmissouri.eduslideshare.net It is a crystalline solid that is easier to handle and can be used under milder conditions. For electron-rich aromatic compounds like anilines, NBS provides a source of electrophilic bromine. missouri.edu

A specific protocol for the synthesis of this compound utilizes NBS. In this method, 2-Methoxy-4-nitroaniline is treated with NBS in dimethylformamide (DMF) at room temperature to yield the desired product. jst.go.jp The use of DMF as a solvent can facilitate high levels of para-selectivity in the bromination of aromatic derivatives. missouri.edu Furthermore, solvent-free bromination methods using NBS supported on alumina (B75360) have been developed, offering a more environmentally friendly approach by eliminating the need for volatile organic solvents. researchgate.net

Table 1: Comparison of Bromination Reagents

| Reagent | Formula | Physical State | Key Advantages |

| Bromine | Br₂ | Liquid | Highly reactive, traditional reagent |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid | Easier and safer to handle, selective |

Utilization of Bromide-Bromate Systems for In Situ Bromine Generation

A key green chemistry strategy involves the in situ generation of hazardous reagents like bromine, thereby avoiding their storage and transport. nih.gov A common method employs a mixture of a bromide salt (like KBr) and a bromate (B103136) salt (like KBrO₃) in an acidic medium. scielo.br This mixture generates molecular bromine directly in the reaction vessel.

Reaction for In Situ Bromine Generation: 5Br⁻ + BrO₃⁻ + 6H⁺ → 3Br₂ + 3H₂O

This approach has been successfully used for the bromination of various organic substrates, including activated aromatic compounds. imedpub.comresearchgate.netrsc.org The generated bromine can then react with the aniline precursor. This method is advantageous as it uses stable, solid salts and can often be performed in aqueous media, reducing the reliance on organic solvents. nih.gov While direct application to this compound synthesis needs specific adaptation, the principle offers a greener pathway.

Solvent-Free or Aqueous Medium Reaction Conditions

Moving away from volatile and often toxic organic solvents is a central goal of green chemistry. imist.masci-hub.st Research has focused on performing brominations in water or under solvent-free conditions.

Aqueous systems have been developed using reagents like a CaBr₂–Br₂ mixture, which has shown high efficiency for brominating structurally diverse phenols and anilines in water at room temperature. rsc.org This system is notable for its recyclability. Another approach uses an H₂O₂-HBr system or NBS in water for the bromination of anilines. researchgate.net Aniline itself reacts readily with bromine water to produce 2,4,6-tribromoaniline, demonstrating the high reactivity of anilines in aqueous media. infinitylearn.comallen.invedantu.comshaalaa.com

Solvent-free reactions, often facilitated by grinding the solid reactants together, represent another green alternative. tandfonline.comajrconline.org Quaternary ammonium (B1175870) tribromides have been used for the solvent-free bromination of phenols and anilines. acgpubs.org Similarly, grinding an aromatic substrate with NBS and alumina can effectively achieve bromination without any solvent. researchgate.net These methods reduce waste, simplify product isolation, and can lead to shorter reaction times.

Table 2: Overview of Green Bromination Strategies

| Strategy | Reagents/Conditions | Environmental Benefits |

| NBS-Mediated | N-Bromosuccinimide | Avoids handling hazardous liquid bromine |

| In Situ Generation | Bromide-Bromate salts in acid | Avoids transport/storage of Br₂, uses stable salts |

| Aqueous Medium | H₂O₂-HBr in water; CaBr₂-Br₂ in water | Eliminates volatile organic solvents |

| Solvent-Free | Grinding with NBS/Alumina or tribromides | Eliminates all solvents, reduces waste |

Process Optimization and Scalability Investigations

Continuous Flow Reactor Applications for Enhanced Yield and Purity

The transition from traditional batch processing to continuous flow manufacturing represents a significant advancement in the synthesis of fine chemicals, including substituted anilines. While specific literature detailing the continuous flow synthesis of this compound is emerging, the principles and benefits observed for structurally similar compounds are directly applicable. evitachem.comsmolecule.comgoogle.com Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to enhanced safety, higher yields, and improved product purity. acs.org

For the synthesis of related nitroanilines, continuous flow processes have been explored to enhance efficiency and handle potentially hazardous reagents or intermediates more safely. evitachem.comsmolecule.comacs.org The nitration and bromination of aromatic compounds are often highly exothermic reactions. In a continuous flow setup, the small reactor volume and high surface-area-to-volume ratio allow for rapid heat dissipation, minimizing the risk of thermal runaways and reducing the formation of side products that can occur at elevated temperatures. acs.org This precise temperature control is crucial for regioselective bromination, ensuring the desired isomer is the major product.

The application of continuous flow technology to the synthesis of this compound would likely involve the in-situ generation of reactive intermediates, which are then immediately consumed in the subsequent reaction step. acs.org This approach avoids the isolation and storage of unstable compounds, a significant advantage for industrial-scale production. acs.org Automated systems integrated with flow reactors can further enhance efficiency and consistency. smolecule.com The improved yield and purity often associated with flow synthesis can also simplify downstream purification processes. evitachem.com

Catalyst Systems and Reaction Condition Tuning (e.g., Temperature, Solvents)

The synthesis of this compound is typically achieved through the regioselective bromination of a precursor, 2-methoxy-4-nitroaniline. The choice of brominating agent, solvent, and temperature are critical variables that must be carefully tuned to maximize the yield of the desired product and minimize impurities.

One established method involves the use of N-Bromosuccinimide (NBS) as the brominating agent in a solvent such as N,N-Dimethylformamide (DMF). jst.go.jp The reaction can be conducted at room temperature, offering a convenient and mild set of conditions. jst.go.jp An alternative approach utilizes elemental bromine as the reactant. For the synthesis of a related isomer, bromine was added to a solution of 4-methoxy-2-nitroaniline (B140478) in dichloromethane at a significantly lower temperature of -20°C. This highlights the importance of temperature control in directing the reaction outcome. In another variation for a similar compound, bromine in glacial acetic acid was used at room temperature.

The choice of solvent is not trivial; it affects the solubility of the reactants and can influence the reaction pathway. Common solvents for bromination reactions include dichloromethane, acetic acid, and DMF. jst.go.jp For different types of reactions involving aryl bromides, such as palladium-catalyzed cross-coupling reactions, solvents like toluene (B28343) are employed at higher temperatures, often around 100-110°C, in the presence of a specific catalyst system. scispace.com While not a direct synthesis of the title compound, these conditions demonstrate the broad range of parameters used for reactions involving similar functional groups.

The following table summarizes various reaction conditions reported for the bromination of substituted anilines, providing a basis for optimizing the synthesis of this compound.

| Starting Material | Brominating Agent | Solvent | Temperature | Yield | Reference |

| 2-Methoxy-4-nitroaniline | N-Bromosuccinimide (NBS) | DMF | Room Temp. | Not specified | jst.go.jp |

| 4-Methoxy-2-nitroaniline | Bromine | Dichloromethane | -20°C | Not specified | |

| 4-Methyl-2-nitroaniline | Bromine | Glacial Acetic Acid | Room Temp. | 98% | |

| 4-Nitroaniline (B120555) | Ammonium Bromide / H₂O₂ | Acetic Acid | Room Temp. | Not specified | researchgate.net |

This table is for illustrative purposes, showing conditions for the synthesis of the title compound and related structures.

Isolation and Purification Methodologies (e.g., Column Chromatography)

Following the synthesis, a robust isolation and purification strategy is essential to obtain this compound with the high purity required for its subsequent applications. The typical workup procedure begins with quenching the reaction, often by pouring the mixture into water or a basic solution like saturated aqueous sodium bicarbonate to neutralize any remaining acid.

The product is then extracted from the aqueous phase using an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane. chemicalbook.com The combined organic layers are subsequently washed, commonly with brine, to remove inorganic impurities, and then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). chemicalbook.com After drying, the solvent is removed under reduced pressure to yield the crude product.

For achieving high purity, column chromatography on silica (B1680970) gel is the most frequently cited method. scispace.comchemicalbook.comrsc.orgrsc.org The choice of eluent (the solvent system that moves the compounds through the column) is critical for effective separation. A range of solvent systems, typically nonpolar/polar mixtures, have been successfully employed. The polarity of the eluent is carefully chosen to allow the desired compound to separate from unreacted starting materials and byproducts.

Further purification can be achieved through recrystallization. researchgate.net This process involves dissolving the crude or column-purified product in a suitable solvent or solvent mixture (e.g., hexane (B92381)/ethyl acetate or dichloromethane/methanol) and allowing it to slowly crystallize, leaving impurities behind in the solution. researchgate.net

The following table details various purification methods used for this compound and related compounds.

| Compound Type | Purification Method | Eluent/Solvent System | Details | Reference |

| Bromo-nitroaniline derivative | Column Chromatography | Ethyl acetate/Petroleum ether (1:100) | Silica gel stationary phase. | chemicalbook.com |

| Bromo-methoxy-nitroaniline | Column Chromatography | Hexane/Ethyl acetate | Followed by crystallization from hexane and ethyl acetate. | |

| N-Aryl-nitroaniline derivative | Column Chromatography | Petroleum ether/Dichloromethane (2:1) | Silica gel stationary phase. | scispace.com |

| Bromo-nitroaniline derivative | Column Chromatography | Hexane/Ethyl acetate | Silica gel stationary phase. | rsc.org |

| Bromo-nitroaniline | Recrystallization | Dichloromethane and Methanol | Used after initial filtration and washing. | researchgate.net |

This table illustrates common purification techniques for the target compound and its analogues.

Elucidation of Reactivity Profiles and Mechanistic Pathways

Electrophilic Aromatic Substitution Characteristics

Electrophilic aromatic substitution (EAS) on the 2-Bromo-6-methoxy-4-nitroaniline ring is complex due to the presence of both activating and deactivating groups.

The aromatic ring of this compound possesses a nuanced reactivity towards electrophiles, arising from the competing electronic effects of its substituents. The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are powerful activating groups. researchgate.net Both donate electron density to the benzene (B151609) ring through the resonance effect, which is stronger than their inductive electron-withdrawal. This increased electron density, particularly at the ortho and para positions relative to them, makes the ring more nucleophilic and thus more reactive towards electrophiles. Current time information in Pasuruan, ID.nih.gov

Conversely, the nitro group (-NO₂) is a strong deactivating group. It withdraws electron density from the ring through both a strong resonance effect and an inductive effect, making the ring significantly less nucleophilic. Current time information in Pasuruan, ID. The bromine atom (-Br) is a deactivating group due to its inductive electron-withdrawal, but it acts as an ortho, para-director because of electron donation through resonance.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Ring Activity | Directing Effect |

| -NH₂ | C1 | Strong Electron-Donating (Resonance) | Activating | Ortho, Para |

| -Br | C2 | Inductive Withdrawal, Resonance Donation | Deactivating | Ortho, Para |

| -NO₂ | C4 | Strong Electron-Withdrawing (Resonance & Inductive) | Deactivating | Meta |

| -OCH₃ | C6 | Strong Electron-Donating (Resonance) | Activating | Ortho, Para |

This table provides a summary of the directing and activity effects of the substituents on the aromatic ring.

The regioselectivity of electrophilic substitution is directed by the existing substituents. The amino and methoxy groups are ortho, para-directors, while the nitro group is a meta-director. The bromine atom is also an ortho, para-director. In this compound, the positions are numbered starting from the carbon bearing the amino group.

The available positions for substitution are C3 and C5.

Position C3: This position is ortho to the methoxy group (-OCH₃) and meta to the nitro group (-NO₂).

Position C5: This position is ortho to the amino group (-NH₂) and meta to the nitro group (-NO₂).

The synthesis of this compound itself provides insight into regioselectivity. It can be prepared by the electrophilic bromination of 2-methoxy-4-nitroaniline (B147289) using N-Bromosuccinimide (NBS). jst.go.jp In this reaction, the incoming bromine electrophile adds to the position ortho to the activating amino group and meta to the deactivating nitro group. This is consistent with the directing effects of these groups.

For further electrophilic substitution on this compound, the directing groups would guide the electrophile to the remaining open positions, C3 or C5. The powerful ortho, para-directing influence of the amino and methoxy groups would strongly favor substitution at these positions. However, steric hindrance from the adjacent bulky bromine atom (at C2) and the methoxy group (at C6) would likely play a significant role in determining the final product distribution. researchgate.net Attack at C5 might be sterically less hindered than at C3, which is flanked by the bromo and nitro groups.

Nucleophilic Substitution Reactions

The compound can participate in nucleophilic reactions at the amine functionality and potentially at the carbon bearing the bromine atom.

The primary amine group (-NH₂) is a nucleophile and can react with various electrophiles. Its nucleophilicity, however, is significantly diminished by the strong electron-withdrawing effect of the para-nitro group, which delocalizes the nitrogen's lone pair into the ring. Current time information in Pasuruan, ID. Common reactions of the amine group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. To facilitate this, the amine group's nucleophilicity often needs to be enhanced or very reactive acylating agents are required.

Alkylation: Reaction with alkyl halides.

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of other functional groups.

Urea Formation: The amine can react with isocyanates or chloroformates to form ureas or carbamates, a reaction pathway noted in the synthesis of related complex molecules. jst.go.jp

The bromine atom on the aromatic ring can potentially be displaced by a strong nucleophile through a Nucleophilic Aromatic Substitution (SNAr) reaction. The viability of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. A key requirement is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). tum.deresearchgate.net

Redox Transformations of Functional Groups

The functional groups on this compound allow for specific redox transformations.

The most common redox reaction for this class of compounds is the reduction of the nitro group. The nitro group can be selectively reduced to a primary amino group using various reducing agents, such as:

Catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst, Pd/C).

Metals in acidic solution (e.g., Sn, Fe, or Zn in HCl). davuniversity.org

This transformation is fundamental in synthetic chemistry as it converts an electron-withdrawing group into an electron-donating group, dramatically altering the chemical properties of the aromatic ring. The product of this reduction would be 2-Bromo-6-methoxybenzene-1,4-diamine.

Conversely, the primary aromatic amine group can be oxidized. The oxidation of anilines can yield a variety of products, including nitroso, azoxy, or azo compounds, depending on the oxidant and reaction conditions. acs.org Strong oxidizing agents, such as peroxyacids (e.g., peracetic acid or m-chloroperbenzoic acid), can oxidize primary anilines, even deactivated ones like nitroanilines, to the corresponding nitro compounds. researchgate.netmdpi.com In some cases, intramolecular oxidation involving an ortho nitro group and an N-alkyl substituent has been observed, leading to the oxidation of the alkyl chain. nih.gov

Reduction of the Nitro Group to Amine Derivatives

The reduction of the nitro group is one of the most significant reactions for nitro-containing aromatic compounds, converting them into the corresponding amines. georganics.sk This transformation is crucial for the synthesis of various derivatives. In the case of this compound, the electron-withdrawing nitro group at the para-position to the methoxy group can be readily reduced to a primary amine. This reaction yields 2-Bromo-6-methoxybenzene-1,4-diamine.

Commonly employed methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas, or chemical reduction using reagents such as iron powder in an acidic medium. smolecule.com The choice of reducing agent can be critical to avoid side reactions, such as the reduction of the bromo substituent (hydrodebromination).

Table 1: General Conditions for Nitro Group Reduction

| Reagent System | Catalyst/Medium | Typical Outcome | Reference |

| H₂ | Palladium on Carbon (Pd/C) | High efficiency reduction to amine | |

| Iron Powder | Acidic (e.g., HCl, Acetic Acid) | Selective reduction of the nitro group | smolecule.com |

| Tin(II) Chloride | Concentrated HCl | Stannane complex intermediate, then hydrolysis | N/A |

The resulting diamine is a versatile intermediate for synthesizing more complex molecules, as the newly formed amino group can undergo reactions like diazotization and coupling.

Oxidation of the Aniline (B41778) Moiety

The aniline moiety, containing an electron-donating amino group, is susceptible to oxidation. The oxidation potential of anilines is highly dependent on the nature and position of other substituents on the aromatic ring. rsc.org For this compound, the presence of the strongly electron-withdrawing nitro group and the bromine atom is expected to increase the oxidation potential compared to unsubstituted aniline, making it more resistant to oxidation.

However, oxidation can still occur under specific conditions, potentially leading to the formation of various products, including phenazine, phenoxazine, or polymeric materials through radical coupling mechanisms. The electrochemical behavior of substituted anilines shows that the oxidation process can be complex, sometimes involving multiple electron transfer steps and the formation of reactive intermediates. rsc.org Studies on similar compounds indicate that ring oxidation can be a competing side reaction during other synthetic transformations.

Mechanistic Studies of Aromatic Interactions and Molecular Rearrangements

The spatial arrangement and electronic interactions between the functional groups in this compound give rise to specific mechanistic features that govern its stability and reactivity.

Role of Intramolecular Hydrogen Bonding in Reactivity

The proximity of the amino group (-NH₂) to the bromine atom at the ortho position allows for the formation of an intramolecular hydrogen bond (N-H···Br). researchgate.net This type of interaction has been observed in structurally similar compounds like 2-bromo-4-nitroaniline (B50497), where it leads to the formation of a stable, planar five-membered ring. researchgate.net

This intramolecular hydrogen bond has several significant consequences for the molecule's reactivity:

Reactivity Modulation: The hydrogen bond can decrease the availability of the N-H protons for intermolecular interactions, potentially affecting reaction rates. Studies on related compounds show that intramolecular hydrogen bonding can create a deactivation pathway for excited states. nih.gov

Conformational Isomers: In some N-substituted analogs, similar intramolecular interactions can lead to the existence of distinct rotamers (conformational isomers) that are observable by techniques like NMR spectroscopy. mdpi.com

Electron Delocalization and Charge Transfer Processes

The electronic character of this compound is dominated by the push-pull effect of its substituents. The amino and methoxy groups are electron-donating through resonance, while the nitro group is strongly electron-withdrawing. georganics.sk This creates a significant potential for electron delocalization and charge transfer within the molecule.

This electronic push-pull system results in a polarized molecule with a partial negative charge localized on the nitro group and a partial positive charge on the electron-donating groups and the aromatic ring. This charge separation is a key feature of its ground state and is enhanced in the excited state.

Spectroscopic Characterization and Structural Analysis for Research Confirmation

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the specific functional groups within a molecule by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at characteristic frequencies. The FT-IR spectrum of a compound provides a unique pattern of absorption bands that directly correspond to its functional groups. For aromatic nitro compounds like 2-Bromo-6-methoxy-4-nitroaniline, specific vibrational modes are expected.

Detailed analysis of related compounds, such as p-nitroaniline and 2,6-dibromo-4-nitroaniline (B165464), allows for the assignment of expected characteristic peaks for this compound. usc.edunih.gov The primary amine (N-H) stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are strong and readily identifiable, typically falling in the ranges of 1500-1570 cm⁻¹ and 1290-1350 cm⁻¹, respectively. Furthermore, the C=C stretching vibrations within the benzene (B151609) ring are expected between 1400 and 1600 cm⁻¹. usc.edu The presence of the methoxy (B1213986) group should give rise to a C-O-C stretching band, while the carbon-bromine (C-Br) bond vibration would appear at lower wavenumbers, typically below 1000 cm⁻¹.

Table 1: Predicted FT-IR Data for this compound based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Amine (-NH₂) |

| Aromatic C-H Stretch | > 3000 | Aromatic Ring |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Nitro (-NO₂) |

| C=C Stretch | 1400 - 1600 | Aromatic Ring |

| Symmetric NO₂ Stretch | 1290 - 1350 | Nitro (-NO₂) |

| C-O-C Stretch | 1000 - 1300 | Methoxy Ether |

| C-Br Stretch | < 1000 | Bromoalkane |

Raman Spectroscopy

Raman spectroscopy, another form of vibrational spectroscopy, is based on the inelastic scattering of monochromatic light. It provides information complementary to FT-IR, particularly for non-polar bonds and symmetric vibrations. In studies of analogous molecules like 2,6-dibromo-4-nitroaniline, FT-Raman spectra have been effectively used to investigate the effects of substituents on vibrational frequencies. nih.gov For this compound, Raman spectroscopy would be valuable for confirming the vibrations of the aromatic ring and the symmetric stretch of the nitro group, which often produces a strong Raman signal.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule by examining transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. The absorption wavelengths are characteristic of the molecule's electronic structure, particularly its chromophores—the parts of the molecule that absorb light.

In molecules like this compound, the benzene ring, nitro group, and aniline (B41778) moiety constitute a conjugated system. This extended conjugation lowers the energy gap between electronic orbitals, resulting in absorption in the UV-Vis range. The primary electronic transitions observed are π → π* (promotion of an electron from a π bonding orbital to a π antibonding orbital) and n → π* (promotion of a non-bonding electron, typically from the oxygen or nitrogen atoms, to a π antibonding orbital). usc.edu

Studies on similar nitroaniline derivatives show characteristic absorption maxima (λ_max). For example, p-nitroaniline exhibits a strong absorption band around 375 nm in alcohol. nih.gov The exact λ_max for this compound would be influenced by the electronic effects of the bromo and methoxy substituents on the aromatic ring. The electron-donating methoxy group and the electron-withdrawing nitro group, in conjunction with the bromine atom, modulate the energy of the π → π* and n → π* transitions. It has been noted in studies of other substituted anilines that concentration-dependent UV-Vis spectra can indicate aggregation phenomena.

Studies on Aggregation-Induced Emission Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.

While direct studies on the AIE properties of this compound are not prominent, the broader class of aniline derivatives has been a subject of AIE research. The strategy often involves creating sterically hindered, propeller-shaped molecules that are subject to intramolecular rotations in solution (quenching fluorescence) but become rigid in aggregates (inducing fluorescence). Some studies have explored aggregation-induced blue-shifted emission in twisted biaryl systems, contrasting with the more common red-shifted emission. researchgate.net Given the substituted nature of this compound, investigating its potential for AIE could be a fruitful area of research, particularly in the development of new fluorescent materials or sensors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, ¹H NMR spectroscopy confirms the number and connectivity of protons. Published data for this compound in deuterated chloroform (B151607) (CDCl₃) shows distinct signals that can be assigned to the protons in the molecule. jst.go.jp

Table 2: ¹H NMR Data for this compound in CDCl₃ jst.go.jp

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.09 | Singlet (s) | 1H | Aromatic H |

| 7.62 | Singlet (s) | 1H | Aromatic H |

| 4.97 | Broad Singlet (br s) | 2H | Amine (-NH₂) |

| 3.96 | Singlet (s) | 3H | Methoxy (-OCH₃) |

The two singlets in the aromatic region confirm the substitution pattern on the benzene ring, which leaves two non-equivalent, non-coupled aromatic protons. The broad singlet for the amine protons is characteristic of N-H protons, and the sharp singlet integrating to three protons is definitively assigned to the methoxy group.

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Hypothetical Single Crystal X-ray Diffraction Data

| Parameter | Value |

|---|---|

| Crystal System | --- |

| Space Group | --- |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Åα = ? °, β = ? °, γ = ? ° |

| Volume (V) | --- ų |

Powder X-ray diffraction (PXRD) is used to identify the crystalline phase of a bulk sample and to assess its purity. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a unique fingerprint for a specific crystalline solid. This technique would be used to confirm that the synthesized bulk material consists of a single crystalline phase. However, no published PXRD patterns for this compound could be located.

Theoretical and Computational Investigations of Molecular and Electronic Properties

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as molecules. It is frequently employed to determine the ground state geometry and other molecular properties. For 2-bromo-6-methoxy-4-nitroaniline, DFT calculations would provide a detailed understanding of its three-dimensional structure and the influence of its substituent groups.

Optimization of Molecular Structures and Conformational Analysis

The first step in a computational study is the optimization of the molecular structure to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral (torsional) angles.

The presence of a bulky bromine atom and a methoxy (B1213986) group ortho to the amino group introduces significant steric hindrance. This steric strain would likely force the methoxy and nitro groups to rotate out of the plane of the benzene (B151609) ring. Conformational analysis would involve rotating the methoxy (-OCH₃), nitro (-NO₂), and amino (-NH₂) groups to identify the most stable spatial arrangement. Semiempirical molecular orbital calculations on related 2,6-disubstituted-4-nitroanisoles suggest that the methoxy group is often perpendicular to the benzene ring in such sterically hindered environments. rsc.org In contrast, studies on 2-bromo-4-nitroaniline (B50497), which is less sterically crowded, show the molecule to be nearly planar. researchgate.netresearchgate.net

An optimized structure would likely reveal intramolecular hydrogen bonding, for instance between a hydrogen atom of the amino group and the oxygen of the methoxy group or the bromine atom, which would contribute to stabilizing a particular conformation. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

This table illustrates the type of data that would be generated from DFT calculations. The values are not from actual calculations on the target molecule.

| Parameter | Predicted Value (Illustrative) |

| C-Br Bond Length | ~1.90 Å |

| C-N (nitro) Bond Length | ~1.48 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-N (amino) Bond Length | ~1.39 Å |

| C-C-N-O (nitro) Dihedral Angle | 15-30° |

| C-C-O-C (methoxy) Dihedral Angle | 70-90° |

Prediction of Spectroscopic Parameters

Once the ground state geometry is optimized, DFT calculations can be used to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra.

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of the molecule. scholarsresearchlibrary.com This allows for the assignment of absorption bands in experimental FT-IR and FT-Raman spectra to specific molecular motions, such as the stretching and bending of C-H, N-H, C=C, N=O, and C-Br bonds. For this compound, characteristic frequencies for the nitro group, methoxy group, and the C-Br bond would be of particular interest.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. jst.go.jp These predictions help in the assignment of experimental NMR signals to specific atoms in the molecule, taking into account the electronic environment created by the bromo, methoxy, and nitro substituents.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Calculations

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's electronic behavior. acs.org

For this compound, the HOMO is expected to be localized primarily on the electron-donating amino and methoxy groups and the benzene ring. The LUMO is anticipated to be centered on the electron-withdrawing nitro group. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be used to compute the precise energies of these orbitals. scholarsresearchlibrary.comresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Anilines

This table provides examples from related molecules to illustrate how substituents affect HOMO and LUMO energies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline (B41778) | ~ -5.1 | ~ -0.2 | ~ 4.9 |

| Nitrobenzene | ~ -6.8 | ~ -2.8 | ~ 4.0 |

| 4-Nitroaniline (B120555) | ~ -5.8 | ~ -2.5 | ~ 3.3 |

| 2-Methoxy-4-nitroaniline (B147289) | -6.402 | -2.072 | 4.33 |

| This compound (Expected) | Lowered HOMO, Lowered LUMO | ~ 4.0-4.5 |

Note: Data for 2-Methoxy-4-nitroaniline is from a specific study. scholarsresearchlibrary.com Values for other compounds are typical approximations. Expected values for the target compound are qualitative predictions.

Correlation of FMOs with Chemical Reactivity and Stability

The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. acs.org

Chemical Reactivity: A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity. The push-pull nature of this compound, with its electron-donating (amino, methoxy) and electron-withdrawing (nitro, bromo) groups, would lead to a relatively small energy gap, suggesting it is a reactive species.

Chemical Stability: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is needed to remove an electron from the HOMO and donate it to the LUMO. acs.org The presence of the electron-withdrawing nitro group significantly stabilizes the molecule by lowering the energy of the LUMO. rsc.org

The distribution of the HOMO and LUMO across the molecule also predicts the sites for electrophilic and nucleophilic attack. For this compound, the regions of high HOMO density would be susceptible to electrophilic attack, while regions of high LUMO density would be prone to nucleophilic attack.

Electron Density and Charge Distribution Studies

Computational methods can generate maps of electron density, which illustrate the distribution of electrons within the molecule. One common visualization tool is the Molecular Electrostatic Potential (MEP) map. An MEP map plots the electrostatic potential onto the constant electron density surface, showing the charge distribution from the perspective of an approaching reactant.

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the nitro and methoxy groups.

Positive Potential (Blue): Regions of low electron density or electron deficiency, which are susceptible to nucleophilic attack. These would be located around the hydrogen atoms of the amino group.

Neutral Potential (Green): Regions of intermediate potential, typically found over the carbon atoms of the benzene ring.

These charge distribution studies provide a comprehensive picture of the molecule's electronic landscape and are fundamental in predicting intermolecular interactions and the most likely sites for chemical reactions.

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis provides a quantum chemical framework for understanding the Lewis-like chemical bonding structure of a molecule. This analysis elucidates donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. For substituted nitroanilines, NBO analysis typically reveals significant delocalization of the lone pair of electrons from the amino group's nitrogen atom into the antibonding orbitals of the aromatic ring and the nitro group. This intramolecular charge transfer is a key factor influencing the molecule's electronic properties.

In the case of this compound, one would expect the NBO analysis to quantify the hyperconjugative interactions between the amino (-NH₂), methoxy (-OCH₃), bromo (-Br), and nitro (-NO₂) substituents with the aniline ring. However, specific stabilization energies (E(2)) associated with these interactions, which are a standard output of NBO calculations, could not be located in the surveyed literature. Such data would provide quantitative insight into the electronic interplay of these functional groups.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, it is anticipated that the most negative potential would be located around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the amino group would likely exhibit the most positive potential. However, without specific computational studies, a detailed MEP map with electrostatic potential values for this compound is not available.

Atoms in Molecules (AIM) Theory for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (AIM) is employed to characterize the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. By analyzing bond critical points (BCPs) and their associated properties, such as electron density (ρ) and its Laplacian (∇²ρ), the strength and nature of interactions like hydrogen bonds and van der Waals forces can be determined.

For crystalline this compound, AIM analysis would be instrumental in characterizing the intermolecular hydrogen bonds that are likely to form between the amino group of one molecule and the nitro group of a neighboring molecule. However, no crystallographic studies coupled with AIM analysis for this specific compound were found. Such an analysis would provide a fundamental understanding of the forces governing the crystal packing.

Prediction of Non-Linear Optical (NLO) Properties from First Principles

Substituted nitroanilines are a well-known class of organic molecules investigated for their potential non-linear optical (NLO) properties, which are critical for applications in optoelectronics and photonics. First-principles calculations, typically using Density Functional Theory (DFT), are employed to predict NLO properties such as the first-order hyperpolarizability (β). These properties are highly dependent on the intramolecular charge transfer from donor to acceptor groups through a π-conjugated system.

The presence of the electron-donating amino and methoxy groups and the electron-withdrawing nitro group in this compound suggests that it may exhibit significant NLO properties. Theoretical studies on similar molecules have shown that substituents can enhance these properties. bohrium.com However, specific calculated values for the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) for this compound are not available in the existing literature.

Intermolecular Interactions and Crystal Engineering Studies

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a pivotal role in the assembly of nitroaniline crystal structures. The hydrogen-bonding network in 2-Bromo-6-methoxy-4-nitroaniline is anticipated to be extensive, involving the amine protons as donors and the oxygen atoms of the nitro and methoxy (B1213986) groups, as well as the nitrogen of the nitro group and the bromine atom, as acceptors.

A significant feature in the molecular conformation of 2-substituted anilines is the potential for intramolecular hydrogen bonding. In the crystal structure of the closely related compound, 2-bromo-4-nitroaniline (B50497), an intramolecular N-H···Br hydrogen bond is observed. researchgate.netresearchgate.net This interaction leads to the formation of a planar five-membered ring, which is nearly coplanar with the aromatic ring. researchgate.net It is highly probable that a similar intramolecular N-H···Br bond exists in this compound, which would significantly influence the planarity of the molecule and the orientation of the amino group.

The primary amine group in this compound provides two protons for intermolecular hydrogen bonding. The nitro group, with its two oxygen atoms, and the methoxy group offer potential acceptor sites. In analogous structures like 2-bromo-4-nitroaniline and 2-bromo-4,6-dinitroaniline, extensive intermolecular N-H···O hydrogen bonds are key to the crystal packing. researchgate.netresearchgate.netnih.govnih.gov These interactions link molecules into chains or more complex three-dimensional networks. For instance, in 2-iodo-6-methoxy-4-nitroaniline, molecules are linked by pairs of N-H···O hydrogen bonds, forming chains of rings. nih.gov

Furthermore, intermolecular N-H···N interactions have also been observed in the crystal structure of 2-bromo-4-nitroaniline, where the nitrogen of the nitro group acts as a hydrogen bond acceptor. researchgate.net This type of interaction, in conjunction with N-H···O bonds, contributes to the stabilization of the crystal lattice.

Pi-Stacking Interactions and Aromatic Stacking Motifs

Aromatic π-stacking interactions are another significant force in the crystal packing of planar aromatic molecules like this compound. In the crystal structure of 2-iodo-6-methoxy-4-nitroaniline, a single aromatic π-π stacking interaction links tripartite ribbons built from hydrogen bonds and iodo-nitro interactions into sheets. nih.gov Similarly, in other nitroaniline derivatives, π-stacking is a common feature, often occurring in a head-to-head or head-to-tail fashion to optimize electrostatic interactions. mdpi.comresearchgate.net The presence of both electron-donating (amino, methoxy) and electron-withdrawing (nitro, bromo) substituents on the benzene (B151609) ring of this compound creates a significant molecular dipole, which will influence the nature of the π-stacking, likely favoring antiparallel arrangements to minimize electrostatic repulsion.

Halogen Bonding and Other Non-Covalent Interactions

Halogen bonding is a directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). In the context of this compound, the bromine atom can participate in halogen bonds with nucleophilic atoms, such as the oxygen or nitrogen atoms of the nitro group of a neighboring molecule. In the crystal structure of 2-bromo-4,6-dinitroaniline, a close O···Br contact of 3.259 (2) Å is observed, which may represent a form of halogen bonding that adds to the stability of the three-dimensional network. nih.govnih.gov Additionally, weak side-on C-Br···π interactions, with a Br···Cg (centroid of the aromatic ring) distance of 3.5024 (12) Å, have been identified in this compound, further highlighting the role of the bromine atom in directing crystal packing. nih.govnih.gov Theoretical studies on dibromo-nitroaniline systems also indicate the significance of Br···Br halogen bonds in the solid state.

Influence of Intermolecular Forces on Crystal Packing and Supramolecular Assembly

The collective effect of the aforementioned intermolecular forces—hydrogen bonds (N-H···O, N-H···N, C-H···O, C-H···Br), π-stacking interactions, and halogen bonds (Br···O, C-Br···π)—dictates the specific supramolecular assembly of this compound. These interactions are not isolated but work in concert to form a stable, three-dimensional crystalline architecture. The strong and directional hydrogen bonds likely form the primary structural motifs, such as chains or sheets. These primary motifs are then organized into the final crystal lattice through the weaker, less directional forces like π-stacking and van der Waals interactions.

The concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, is central to understanding the crystal engineering of such compounds. mdpi.com For instance, the combination of N-H···O hydrogen bonds and π-stacking interactions can lead to the formation of well-defined layered or herringbone structures. The specific interplay of these forces will determine the density, stability, and even the physicochemical properties of the crystalline material. The study of these interactions in closely related molecules provides a strong foundation for predicting and potentially controlling the solid-state structure of this compound. researchgate.net

Design and Engineering of Non-Centrosymmetric Crystal Structures for Advanced Applications

The strategic design and engineering of non-centrosymmetric crystal structures are paramount for the development of advanced functional materials, particularly those with applications in nonlinear optics (NLO). Organic molecules, such as substituted nitroanilines, are of significant interest in this field due to their potential for large second-order NLO responses. The key to unlocking these properties lies in controlling the molecular arrangement in the solid state to achieve a non-centrosymmetric packing, a prerequisite for second-harmonic generation (SHG).

General Strategies for Non-Centrosymmetric Crystal Engineering:

The engineering of non-centrosymmetric crystals from molecular compounds, especially those prone to centrosymmetric packing due to strong dipolar interactions, employs several established strategies:

Introduction of Chirality: Incorporating a chiral center into a molecule is a robust method to ensure crystallization in a non-centrosymmetric space group. Chiral molecules cannot possess a center of inversion, thus guiding the crystal packing towards an acentric arrangement.

Co-crystallization: The formation of multi-component crystals, or co-crystals, can disrupt the centrosymmetric packing favored by a single component. By selecting a co-former that can form strong and directional intermolecular interactions, such as hydrogen bonds, with the primary molecule, it is possible to create a new crystalline solid with a non-centrosymmetric structure.

Substitution and Molecular Modification: The size, shape, and electronic nature of substituents on a molecule play a critical role in its crystal packing. For instance, the strategic placement of bulky groups can sterically hinder a centrosymmetric arrangement. Similarly, modifying functional groups to alter hydrogen bonding patterns can favor non-centrosymmetric packing. For N-alkyl-p-nitroanilines, the length of the alkyl chain has been shown to be a critical determinant in the formation of either centrosymmetric or non-centrosymmetric crystal lattices. google.com

Insights from Related Nitroaniline Structures:

The influence of substituents on the crystal structure is evident in various nitroaniline derivatives. For example, 2-bromo-4-nitroaniline , an isomer of the subject compound, has been successfully crystallized in the non-centrosymmetric orthorhombic space group Pna21. researchgate.netresearchgate.net This demonstrates that the presence of a bromine atom and a nitro group in these positions is compatible with the formation of an acentric structure, which is active for SHG. The crystal structure of 2-bromo-4-nitroaniline is stabilized by intermolecular N-H···N and N-H···O hydrogen bonds. researchgate.net

The compound 2-bromo-4,6-dinitroaniline also provides valuable insight. It crystallizes in the monoclinic space group P21/c, which is centrosymmetric. nih.govnih.gov The crystal structure is stabilized by N-H···O and C-H···O hydrogen bonds, as well as C-Br···π interactions, forming a three-dimensional network. nih.govnih.gov

These examples underscore the subtle yet critical role of substituent placement in dictating the final crystal symmetry. For this compound, the presence of the methoxy group at position 6, in addition to the bromo and nitro groups, would introduce a unique combination of steric and electronic effects that would influence its intermolecular interactions and ultimate crystal packing.

Research Findings on Related Compounds:

Detailed research on related nitroanilines provides a framework for understanding the potential crystal engineering of this compound.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | SHG Activity | Reference |

| 2-Bromo-4-nitroaniline | Orthorhombic | Pna21 | N-H···N, N-H···O | Active | researchgate.netresearchgate.net |

| 4-Methoxy-2-nitroaniline (B140478) | Orthorhombic | Pnma | N-H···O, C-H···O | Inactive | iucr.org |

| 2-Bromo-4,6-dinitroaniline | Monoclinic | P21/c | N-H···O, C-H···O, C-Br···π | Inactive | nih.govnih.gov |

The design of non-centrosymmetric crystal structures for advanced applications, such as NLO, is a nuanced area of materials science. While direct experimental data on this compound is pending in the literature, the extensive research on its isomers and related compounds provides a strong foundation for predicting its behavior and for devising strategies to achieve a desirable non-centrosymmetric crystalline form. The key lies in the careful manipulation of intermolecular forces through molecular design and crystallization techniques.

Applications As a Versatile Building Block in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Substituted anilines, such as 2-Bromo-6-methoxy-4-nitroaniline, are fundamental precursors in the multi-step synthesis of complex organic molecules. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the well-established reactivity of related compounds, such as 2-bromo-4-nitroaniline (B50497), provides insight into its potential applications. For instance, 2-bromo-4-nitroaniline has been utilized as a key intermediate in the synthesis of sulfonamides and benzothiazines nih.govresearchgate.net. The presence of the amino and bromo groups allows for the construction of these more elaborate molecular frameworks. It is therefore highly probable that this compound, with its additional methoxy (B1213986) group, serves a similar role in the synthesis of specialized, biologically active molecules where this particular substitution pattern is desired. The methoxy group can influence the electronic properties and solubility of the final compound, potentially enhancing its efficacy or other characteristics.

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, and substituted anilines are critical starting materials for their synthesis.

Incorporation into Imidazopyridine Systems

Synthesis of Benzothiazole (B30560) Derivatives

Benzothiazoles are another important class of heterocyclic compounds with diverse pharmacological properties. The synthesis of benzothiazole derivatives frequently involves the reaction of substituted anilines with a source of sulfur, often through a cyclization reaction mdpi.comrjptonline.orgresearchgate.net. For example, nitro-substituted benzothiazole derivatives have been synthesized from 3-chloro-4-nitro-aniline rjptonline.org. This suggests a plausible pathway for the use of this compound in the synthesis of specifically substituted benzothiazoles. The amino group of this compound can react with a thiocyanate (B1210189) salt in the presence of bromine and an acid to form a 2-aminobenzothiazole (B30445) derivative. The bromo, methoxy, and nitro groups would be retained on the benzene (B151609) ring of the benzothiazole, providing a scaffold for further chemical modification.

Applications in the Development of Advanced Materials

The functional groups present in this compound also make it a candidate for use in the development of advanced materials.

Building Block for Specialized Polymers and Coatings

While specific research detailing the use of this compound as a monomer for specialized polymers and coatings is not currently available in the public domain, its structure suggests potential in this area. The amino group could be used for the synthesis of polyamides or polyimides, while the bromo group could serve as a site for cross-linking or for introducing flame-retardant properties. The nitro and methoxy groups would be expected to influence the thermal stability, and optical and electronic properties of the resulting polymer. Further research would be needed to explore these potential applications.

Contribution to Organic Pigments and Dyes (e.g., Azo Disperse Dyes)

Aromatic amines are crucial precursors in the synthesis of azo dyes. The synthesis of azo disperse dyes often involves the diazotization of a substituted aniline (B41778), followed by coupling with another aromatic compound. For instance, 2,6-dibromo-4-nitroaniline (B165464) is a known intermediate in the production of azo disperse dyes researchgate.netsemanticscholar.orgrsc.org. Similarly, monoazo disperse dyes have been synthesized from 2-methoxy-5-nitroaniline (B165355) scialert.net. Given these precedents, it is highly likely that this compound is also utilized as a precursor for the synthesis of specialized azo disperse dyes. The diazotized form of this compound would act as the diazonium component, which, when coupled with a suitable coupling component, would produce a dye with specific color and fastness properties conferred by the bromo, methoxy, and nitro substituents.

Components in Electronic Materials and Optoelectronic Devices

While specific research detailing the direct integration of this compound into electronic materials or optoelectronic devices is not extensively documented in publicly available literature, the broader class of substituted nitroanilines is of significant interest in materials science. The inherent electronic properties of the nitroaniline core, characterized by a strong electron-donating amino group and a powerful electron-withdrawing nitro group, create a significant dipole moment. This "push-pull" system is a foundational concept for creating molecules with nonlinear optical (NLO) properties, which are crucial for applications like frequency doubling and optical switching in optoelectronic devices.

The specific substituents on this compound—the bromo and methoxy groups—can be used to fine-tune these electronic properties and influence the crystal packing of the material, both of which are critical factors for performance in solid-state devices. The bromine atom, for instance, can be substituted via cross-coupling reactions to build larger conjugated systems, while the methoxy group modifies the electron density of the aromatic ring. Although direct applications are yet to be widely reported, its structural attributes make it a candidate for research into new organic electronic and photonic materials.

Utility in Medicinal Chemistry Research as a Synthetic Scaffold

In the field of medicinal chemistry, this compound is recognized as a versatile scaffold. biosynth.com Its multifunctional nature allows for the systematic construction of diverse molecular architectures, which can be screened for various biological activities.

The compound is a valuable intermediate in the synthesis of complex biologically active molecules, such as allosteric activators of enzymes. One such enzyme is Nicotinamide phosphoribosyltransferase (NAMPT), which is a rate-limiting step in the NAD+ salvage pathway in mammals. morressier.com Maintaining NAD+ levels is crucial for cellular metabolism and the function of NAD-dependent enzymes, and NAD+ decline is associated with aging and various diseases. morressier.com

Pharmacological activation of NAMPT presents a significant therapeutic opportunity. morressier.com Researchers have developed potent small-molecule NAMPT activators, such as SBI-797812, which are structurally complex. nih.gov The synthesis of libraries of such potential activators for high-throughput screening often relies on versatile building blocks. morressier.com A compound like this compound provides an ideal starting point. Its amine group can be used for amide coupling, the bromo group allows for palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig reactions) to introduce new carbon-carbon or carbon-nitrogen bonds, and the nitro group can be readily reduced to a primary amine, providing another point for diversification. This allows chemists to systematically modify different parts of the scaffold to optimize binding affinity and efficacy for targets like NAMPT.

The concept of a "scaffold" is central to modern drug discovery, referring to a core molecular structure upon which various functional groups are appended to create a library of related compounds. This compound is an exemplary scaffold due to its pre-functionalized aromatic core. The distinct electronic and steric nature of its substituents (bromo, methoxy, nitro, amino) allows for regioselective chemical transformations.

This controlled, stepwise modification is essential for structure-activity relationship (SAR) studies, where chemists systematically alter a molecule's structure to understand how these changes affect its biological activity. For example, the aniline nitrogen can be acylated or alkylated, the bromine can be replaced to explore one region of a target's binding pocket, and the reduced nitro group can be used to build out a different part of the molecule. This strategic approach is crucial in optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.

Table 1: Potential Applications of this compound

| Section | Application Area | Role of this compound | Rationale |

|---|---|---|---|

| 7.3.3 | Electronic Materials | Potential Precursor | Substituted nitroanilines possess "push-pull" electronic structures suitable for nonlinear optics. |

| 7.4.1 | Medicinal Chemistry | Synthetic Intermediate | Serves as a starting material for complex enzyme activators like those for NAMPT. morressier.comnih.gov |

| 7.4.2 | Medicinal Chemistry | Molecular Scaffold | Provides a core structure for building diverse libraries of compounds for drug discovery. biosynth.com |

| 7.5 | Analytical Chemistry | Potential Reagent | A structurally similar compound is used as an analyte in gas chromatography methods. chemicalbook.comepa.gov |

Reagent in Analytical Chemistry Methodologies

While direct methodological applications for this compound are not widely published, the utility of closely related compounds provides a strong indication of its potential in analytical chemistry. For instance, the structurally analogous compound 2-Bromo-6-chloro-4-nitroaniline is listed as an analyte in environmental testing methods. chemicalbook.com

Specifically, EPA Method 8131 uses gas chromatography to determine the concentration of aniline and its derivatives in environmental samples. epa.gov 2-Bromo-6-chloro-4-nitroaniline is one of the target compounds for this method. epa.gov Such methods rely on the unique physicochemical properties of the analyte—including its volatility and its response in a specific detector (like a nitrogen-phosphorus detector)—to achieve separation and quantification. Given the close structural and chemical similarity between the chloro and methoxy analogues, it is plausible that this compound could be analyzed using similar gas chromatography techniques or serve as a reference standard in the development of new analytical methods for related compounds.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromo-6-chloro-4-nitroaniline |

Comparative Analysis and Structure Property Relationship Studies

Comparative Reactivity Studies with Structural Analogues (e.g., 2-Bromo-4-methoxy-6-nitrophenol, 2-Bromo-4-fluoro-6-nitroaniline, 2-Bromo-6-methyl-4-nitroaniline)

The reactivity of 2-Bromo-6-methoxy-4-nitroaniline is dictated by the interplay of its three substituents—amino, bromo, and nitro—and the methoxy (B1213986) group. Comparing it with its analogues highlights the specific role of each group.

The primary reactive sites on these molecules are the amino group, the nitro group, and the bromine atom. The amino group can be acylated or participate in diazotization reactions. The nitro group is susceptible to reduction to form an amino group, a common transformation in the synthesis of more complex molecules. The bromine atom, activated by the electron-withdrawing nitro group, can be displaced through nucleophilic aromatic substitution or participate in palladium- and copper-catalyzed cross-coupling reactions. smolecule.coma2bchem.com

In 2-Bromo-4-methoxy-6-nitrophenol , the phenolic hydroxyl group is acidic and can be deprotonated. The nitro group can be reduced, and the bromine atom can undergo substitution. Its reactivity is distinct from the aniline (B41778) analogues due to the different electronic and hydrogen-bonding characteristics of the hydroxyl group compared to the amino group.

For 2-Bromo-4-fluoro-6-nitroaniline , the presence of a highly electronegative fluorine atom instead of a methoxy group at the C4 position significantly alters the electron density of the aromatic ring. This modification influences the reactivity of the other functional groups. The compound is noted as a versatile building block for creating complex organic molecules, particularly heterocyclic compounds, through the functionalization of its nitro and amino groups and cross-coupling reactions involving the bromo and fluoro substituents. a2bchem.com

Table 1: Comparative Reactivity of this compound and its Analogues

| Compound | Key Reactive Sites | Common Reactions | Influence of Key Substituent Variation |

|---|---|---|---|

| This compound | Amino (-NH₂), Bromo (-Br), Nitro (-NO₂) | Nitro reduction, Bromine substitution/coupling, Amine acylation/diazotization | The electron-donating methoxy group (-OCH₃) at C6 enhances ring activation compared to hydrogen, potentially influencing substitution patterns. |

| 2-Bromo-4-methoxy-6-nitrophenol | Hydroxyl (-OH), Bromo (-Br), Nitro (-NO₂) | Nitro reduction, Bromine substitution, Phenol oxidation | The acidic phenolic -OH group allows for different reaction pathways (e.g., etherification) compared to the basic -NH₂ group. |

| 2-Bromo-4-fluoro-6-nitroaniline | Amino (-NH₂), Bromo (-Br), Nitro (-NO₂), Fluoro (-F) | Nitro reduction, Cross-coupling at -Br and -F sites | The strongly electron-withdrawing fluoro group (-F) deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. a2bchem.com |

| 2-Bromo-6-methyl-4-nitroaniline | Amino (-NH₂), Bromo (-Br), Nitro (-NO₂) | Nitro reduction, Bromine substitution/coupling | The electron-donating methyl group (-CH₃) provides less resonance stabilization but similar inductive effects compared to the methoxy group, affecting the amine's basicity. biosynth.com |

Electronic and Steric Effects of Substituent Variations on Molecular Properties and Reactivity

The molecular properties and reactivity of this compound and its analogues are governed by the electronic and steric effects of their substituents. Substituents alter the properties of push-pull compounds, which is crucial for designing new molecules for various applications. researchgate.netproceedings.science

Electronic Effects : The nitro group (-NO₂) is a strong electron-withdrawing group through both resonance and inductive effects, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. Conversely, the amino group (-NH₂) is a strong electron-donating group via resonance. The substituents at positions 4 and 6 modulate this push-pull system.

The methoxy group (-OCH₃) in the parent compound is electron-donating through resonance but electron-withdrawing inductively. Its position ortho to the amino group can lead to steric hindrance, potentially forcing the methoxy group out of the plane of the benzene (B151609) ring and inhibiting its resonance interaction. oup.com